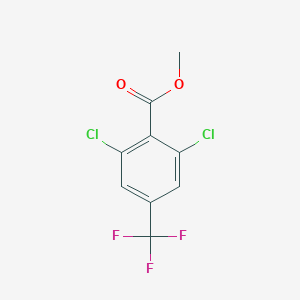

Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFLQLMCYXNLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy for Aromatic and Methyl Proton Environments

Due to the substitution pattern on the benzene (B151609) ring of Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate, the two aromatic protons are chemically equivalent. This equivalence results in a single signal in the ¹H NMR spectrum. The methyl group of the ester functionality gives rise to a distinct singlet.

Detailed analysis of the spectrum reveals the following assignments:

A singlet observed at approximately 7.75 ppm corresponds to the two aromatic protons (H-3 and H-5).

A singlet appearing at approximately 4.00 ppm is assigned to the three protons of the methyl ester group (-OCH₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.75 | Singlet | 2H | Aromatic H (H-3, H-5) |

| ~4.00 | Singlet | 3H | Methyl H (-OCH₃) |

Note: Data presented is based on typical chemical shifts for analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis and Functional Group Corroboration

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The symmetry of the aromatic ring simplifies the spectrum, leading to fewer signals than the total number of carbon atoms.

The key resonances are assigned as follows:

The carbonyl carbon of the ester group is typically found downfield, around 163.0 ppm .

The carbon atom of the methyl group (-OCH₃) resonates at approximately 53.5 ppm .

The aromatic carbons show distinct signals:

C-1 (ipso-carbon attached to the ester) at ~131.0 ppm .

C-2 and C-6 (carbons bearing chlorine atoms) at ~135.0 ppm .

C-3 and C-5 (carbons bearing hydrogen atoms) at ~129.0 ppm .

C-4 (carbon attached to the trifluoromethyl group) shows a characteristic quartet due to coupling with the fluorine atoms, centered around 133.0 ppm .

The trifluoromethyl carbon (-CF₃) also appears as a quartet, typically around 122.0 ppm .

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~163.0 | Singlet | C=O |

| ~135.0 | Singlet | C-2, C-6 |

| ~133.0 | Quartet | C-4 |

| ~131.0 | Singlet | C-1 |

| ~129.0 | Singlet | C-3, C-5 |

| ~122.0 | Quartet | -CF₃ |

| ~53.5 | Singlet | -OCH₃ |

Note: Data is estimated from analogous compounds and subject to experimental variations.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis and Fluorine Environments

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, the three fluorine atoms of the -CF₃ group are equivalent. They appear as a single, sharp signal in the spectrum, typically as a singlet around -63.0 ppm (relative to CFCl₃ as a standard). This confirms the presence and electronic environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands:

A strong, sharp peak around 1730-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group.

Strong absorptions in the range of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

The C-O stretching of the ester linkage appears in the region of 1250-1300 cm⁻¹ .

Absorptions corresponding to the aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

The C-Cl stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹ .

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1735 | C=O Stretch | Ester |

| ~1470 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester |

| ~1150-1300 | C-F Stretch | Trifluoromethyl |

| <800 | C-Cl Stretch | Aryl Halide |

Note: Values are approximate and represent typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₅Cl₂F₃O₂), the calculated exact mass is 271.9619 g/mol . The measured mass from HRMS analysis would be expected to closely match this value, confirming the molecular formula. The isotopic pattern observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the structure.

Computational Chemistry and Molecular Modeling of Methyl 2,6 Dichloro 4 Trifluoromethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.uaresearchgate.net For Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate, DFT calculations can elucidate its electronic properties and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the two chlorine atoms, the trifluoromethyl group, and the methyl ester group significantly influences the energies of the frontier orbitals. These groups pull electron density away from the aromatic ring, which is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely distributed over the benzene (B151609) ring and the oxygen atoms of the ester, while the LUMO would be concentrated on the aromatic ring and the carbonyl carbon. A DFT calculation would provide quantitative values for these orbital energies and the energy gap, allowing for the prediction of the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar halogenated aromatic compounds. Actual values would require specific computational runs.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green and yellow represent areas with neutral or intermediate potential.

In this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. These sites are the most likely points for electrophilic attack or coordination to cations. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and, to a lesser extent, over the aromatic ring, influenced by the strong electron-withdrawing substituents. The carbonyl carbon of the ester group would also exhibit a significant positive potential, making it a prime target for nucleophilic attack. The chlorine and fluorine atoms would show regions of both negative potential (around the lone pairs) and slightly positive potential (the "sigma-hole"), which is relevant for halogen bonding.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.comresearchgate.net For this compound, significant steric hindrance is expected due to the two bulky chlorine atoms in the ortho positions relative to the methyl ester group. This steric clash likely forces the ester group to rotate out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. rsc.org

A Potential Energy Surface (PES) scan, performed using computational methods, can map the energy of the molecule as a function of the dihedral angle between the ester group and the aromatic ring. This analysis would identify the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). It is probable that the lowest energy conformation involves the ester group being nearly perpendicular to the ring to minimize steric repulsion with the ortho-chlorine atoms.

Table 2: Hypothetical Torsional Energy Profile for the C-C(O)O Bond Rotation

| Dihedral Angle (Ring-Ester) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 15.0 | Eclipsed (Transition State) |

| 45° | 4.5 | Skewed |

| 90° | 0.0 | Orthogonal (Energy Minimum) |

| 135° | 4.5 | Skewed |

Note: This table presents a hypothetical energy profile to illustrate the expected conformational preference. The high energy of the planar conformations (0° and 180°) reflects severe steric hindrance.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes, molecular vibrations, and interactions with surrounding molecules like solvents or other reactants.

For this compound, an MD simulation could be used to study its behavior in a specific solvent. This would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational flexibility. The simulation could track the rotation of the ester and trifluoromethyl groups over time, providing insights into the timescales of these motions. Furthermore, MD simulations are essential for studying how the molecule interacts with other chemical species, providing a foundation for understanding reaction mechanisms and intermolecular recognition processes at a dynamic level.

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) are weak interactions between molecules or within a molecule that are not covalent bonds. nih.gov They are crucial in determining the three-dimensional structure of molecules and the packing in crystals. mdpi.comresearchgate.net Key NCIs include hydrogen bonds, halogen bonds, and π-stacking interactions. mdpi.com

In the context of this compound, several types of NCIs are possible:

Halogen Bonding: The chlorine atoms on the ring can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen or nitrogen) of other molecules.

Hydrogen Bonding: The oxygen atoms of the ester group can act as hydrogen bond acceptors, forming weak C-H···O interactions with other molecules. nih.gov

π-Interactions: The electron-deficient aromatic ring could participate in π-π stacking interactions with electron-rich aromatic systems.

Computational tools like NCI plot analysis can be used to visualize and characterize these weak interactions. Such analyses would identify regions of steric repulsion, van der Waals interactions, and attractive interactions like hydrogen or halogen bonds, providing a comprehensive picture of the forces governing the molecule's supramolecular chemistry. mdpi.comnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular descriptors. nih.govresearchgate.net These descriptors are numerical values derived from the chemical structure that encode physicochemical information. uliege.benih.gov

For this compound, a QSRR model could be developed to predict its reactivity in a specific class of chemical reactions, for example, the rate of nucleophilic aromatic substitution or ester hydrolysis under various conditions. To build such a model, a series of related compounds would be synthesized and their reaction rates measured experimentally. Simultaneously, a wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound using computational software. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a correlation between the calculated descriptors and the observed reactivity. nih.gov

Table 3: Example Descriptors for a Hypothetical QSRR Model of Ester Hydrolysis

| Descriptor | Description | Potential Influence on Reactivity |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy may facilitate nucleophilic attack. |

| Ccarbonyl Charge | Partial atomic charge on the carbonyl carbon | A more positive charge would enhance susceptibility to nucleophilic attack. |

| Sterimol B5 | Steric parameter for the ortho substituents | Increased steric hindrance could decrease the reaction rate. |

Note: This table lists potential descriptors that could be relevant in a QSRR study for predicting the chemical reactivity of this compound and its analogs.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The reactivity of the benzoate ring in Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is profoundly influenced by its substituents. The benzene (B151609) ring is substituted with three strongly electron-withdrawing groups: two chlorine atoms and a trifluoromethyl group, in addition to the methyl ester group.

Electrophilic Aromatic Substitution (EAS): The collective electron-withdrawing effect of the chloro, trifluoromethyl, and ester groups deactivates the benzene ring towards electrophilic attack. youtube.com Electron-withdrawing groups decrease the electron density of the aromatic ring, making it a weaker nucleophile and thus less reactive towards electrophiles. youtube.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are characteristic of benzene and activated derivatives, are expected to be extremely sluggish or require exceptionally harsh conditions for this compound. masterorganicchemistry.comlibretexts.org The trifluoromethyl group, a powerful deactivating group, directs incoming electrophiles to the meta position. youtube.com However, in this molecule, both meta positions relative to the trifluoromethyl group are already occupied by chlorine atoms, further inhibiting any potential electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com These groups stabilize the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step for many SNAr reactions. nih.govresearchgate.net The potential leaving groups on the ring are the two chlorine atoms. A nucleophile can attack one of the carbons bearing a chlorine atom, leading to a substitution product. Kinetic studies on a similar compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, showed that aminodechlorination occurs preferentially at the C-2 position when reacted with various secondary cyclic amines. researchgate.net For this compound, a nucleophilic attack would likely target either the C-2 or C-6 position, resulting in the displacement of a chloride ion. The high electron deficiency of the ring facilitates this type of reaction, which proceeds via an addition-elimination mechanism. nih.gov

The table below summarizes the expected reactivity profile for the benzoate ring.

| Reaction Type | Reactivity of the Benzoate Ring | Reason |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Highly Unfavored | Severe deactivation by multiple electron-withdrawing groups (-Cl, -CF₃, -COOCH₃). |

| Nucleophilic Aromatic Substitution (SNAr) | Favored | Strong activation by electron-withdrawing groups which stabilize the Meisenheimer intermediate. |

Reactivity of the Ester Moiety (Hydrolysis, Transesterification, Amidation)

The ester functional group of this compound is a key site for chemical transformations. The reactivity of the carbonyl carbon in the ester is significantly enhanced by the electronic effects of the substituents on the aromatic ring. The strong inductive electron-withdrawing effects of the two ortho-chlorine atoms and the para-trifluoromethyl group make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-4-(trifluoromethyl)benzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide. This reaction often requires heating and proceeds via nucleophilic acyl substitution to form 2,6-dichloro-4-(trifluoromethyl)benzamide (B124438) or its N-substituted derivatives.

The table below illustrates these transformations of the ester moiety.

| Reaction | Reagent | Product |

|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | 2,6-dichloro-4-(trifluoromethyl)benzoic acid |

| Transesterification | R'OH / H⁺ or R'O⁻ | Alkyl 2,6-dichloro-4-(trifluoromethyl)benzoate |

| Amidation | NH₃, R'NH₂, or R'R"NH | 2,6-dichloro-4-(trifluoromethyl)benzamide |

Influence of Halogen Substituents on Reaction Regioselectivity and Kinetics

The two chlorine atoms and the trifluoromethyl group on the benzoate ring have a defining influence on the molecule's reactivity, regioselectivity, and reaction kinetics.

Electronic Effects:

Inductive Effect: Both chlorine and the trifluoromethyl group are strongly electron-withdrawing through the inductive effect (-I). This effect polarizes the C-Cl bonds and significantly reduces the electron density of the entire aromatic ring. researchgate.net This deactivation is crucial for inhibiting electrophilic substitution but is activating for nucleophilic aromatic substitution. researchgate.net

Resonance Effect: Chlorine atoms have a weak +R (electron-donating) effect due to their lone pairs, but this is overshadowed by their strong -I effect.

Steric Effects:

The two chlorine atoms are in the ortho positions relative to the methyl ester group. This arrangement creates significant steric hindrance around the ester functionality and the adjacent ring carbons (C-1, C-2, and C-6). This steric bulk can impede the approach of nucleophiles to the carbonyl carbon of the ester, potentially slowing the kinetics of hydrolysis, transesterification, and amidation compared to a non-ortho-substituted analogue. rsc.org

Similarly, in nucleophilic aromatic substitution reactions targeting the C-2 or C-6 positions, the steric hindrance from the adjacent ester group and the other chlorine atom can influence the rate of attack.

Influence on Kinetics and Regioselectivity:

Kinetics: While the electronic effects activate the ring for SNAr, the steric hindrance from the ortho-substituents can have a competing, rate-slowing effect. Kinetic studies of nucleophilic substitution on methyl 2,4-dichloro-3,5-dinitrobenzoate demonstrated that reaction rates are highly dependent on the nucleophile and solvent. researchgate.net A similar dependency is expected for this compound.

Regioselectivity: In SNAr reactions, substitution occurs at the positions activated by electron-withdrawing groups, which in this case are the C-2 and C-6 positions bearing the chlorine atoms. The regioselectivity between these two equivalent positions would not be a factor unless the symmetry is broken by a prior reaction. In transition metal-catalyzed cross-coupling reactions, the steric environment could allow for selective mono-substitution under carefully controlled conditions before a second, slower substitution occurs.

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversions involving this compound primarily occur at the ester moiety or the aryl halide positions.

Mechanism of Ester Hydrolysis (Base-Catalyzed): The saponification of the ester is a classic example of a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Proton Transfer: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of a C-C bond at one of the C-Cl positions. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) cycle. youtube.commdpi.com

Oxidative Addition: A coordinatively unsaturated Pd(0) species undergoes oxidative addition into the aryl-chlorine bond, forming an organopalladium(II) complex.

Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (e.g., R-B(OH)₂) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group (R) from boron to palladium, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond in the product and regenerating the catalytically active Pd(0) species, which can re-enter the cycle.

Studies on 1,3-Dipolar Cycloaddition Reactions with Related Azide (B81097) Precursors

While this compound itself is not a 1,3-dipole, its corresponding azide precursor, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, has been investigated in 1,3-dipolar cycloaddition reactions. nih.govnih.gov This reaction, often referred to as a Huisgen cycloaddition, is a powerful method for synthesizing 5-membered heterocyclic rings, particularly 1,2,3-triazoles. wikipedia.orgnih.gov

A study detailed an efficient, regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- nih.govnih.govnih.gov-triazoles. nih.gov The reaction involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with various terminal alkynes at room temperature. A key finding was the high regioselectivity of the reaction; only the 1,4-disubstituted regioisomers were formed, with no detection of the 1,5-disubstituted products. nih.govnih.gov This high selectivity is a hallmark of the copper-catalyzed variant of this reaction. The mechanism is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

The table below presents the results from the cycloaddition reactions between the azide precursor and a selection of terminal alkynes. nih.gov

| Alkyne Reactant | Reaction Time (h) | Isolated Yield (%) of 1,4-Disubstituted Triazole |

|---|---|---|

| 1-Hexyne | 5 | 91 |

| 1-Octyne | 5 | 92 |

| Phenylacetylene | 6 | 95 |

| Ethynylbenzene | 6 | 95 |

| 3-Ethynyltoluene | 6 | 93 |

| 4-Ethynyltoluene | 6 | 94 |

Investigation of Transition Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

The two carbon-chlorine bonds in this compound serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. thermofisher.com Aryl chlorides are generally less reactive than the corresponding bromides or iodides but can be effectively used with modern catalyst systems. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent to form a C-C bond. researchgate.net For a dichlorinated substrate, selective mono-alkylation or mono-arylation can be achieved by controlling the stoichiometry of the boronic ester, with the second coupling being slower. nih.gov This allows for the synthesis of unsymmetrically substituted derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl halide and an amine. wikipedia.org It is a powerful method for synthesizing substituted anilines and has a broad scope for both the amine and aryl halide components. nih.govbeilstein-journals.org The steric hindrance at the C-2 and C-6 positions would likely necessitate the use of bulky, electron-rich phosphine (B1218219) ligands to promote efficient catalytic turnover.

Other Cross-Coupling Reactions: Other notable reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents). mdpi.com Each of these reactions provides a distinct pathway to further functionalize the aromatic core.

The table below summarizes potential cross-coupling reactions at the aryl chloride positions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Bulky Ligand (e.g., XPhos), Base (e.g., NaOᵗBu) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) |

| Stille | Organostannane (R-SnR'₃) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Negishi | Organozinc (R-ZnX) | C-C | Pd or Ni catalyst |

Derivatization Strategies and Functional Group Transformations

Synthesis of Amide Derivatives from Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate

The conversion of the methyl ester functionality in this compound into an amide is a primary strategy for creating a library of new compounds. The direct aminolysis of the ester, however, can be challenging due to the significant steric hindrance imposed by the two ortho-chloro substituents. This steric congestion impedes the direct nucleophilic attack of an amine on the carbonyl carbon.

Computational studies on the aminolysis of methyl benzoate (B1203000) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being favored in the presence of a general base catalyst. nih.govresearchgate.net For sterically hindered esters like methyl 2,4,6-trimethylbenzoate, the standard BAc2 (bimolecular base-catalyzed acyl-oxygen cleavage) mechanism is significantly slowed. In such cases, an alternative BAl2 (bimolecular base-catalyzed alkyl-oxygen cleavage) mechanism, involving SN2 attack at the methyl group, can sometimes be observed, especially with strong nucleophiles. stackexchange.com

Given the steric hindrance in this compound, direct aminolysis would likely require forcing conditions, such as high temperatures and pressures, or the use of highly nucleophilic amines. A more practical and efficient approach involves a two-step process:

Hydrolysis to the Carboxylic Acid: The methyl ester is first hydrolyzed to the corresponding 2,6-dichloro-4-(trifluoromethyl)benzoic acid. This can be achieved under standard acidic or basic conditions.

Amide Coupling: The resulting carboxylic acid can then be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents. Common coupling agents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride readily reacts with amines, even sterically hindered ones, to form the desired amide derivatives. For instance, 2,6-dichlorobenzoyl chloride has been successfully reacted with various amines to produce the corresponding benzamides. prepchem.comresearchgate.netipinnovative.com

| Amine | Potential Product | Rationale |

|---|---|---|

| Aniline | N-phenyl-2,6-dichloro-4-(trifluoromethyl)benzamide | Formation of anilide derivatives. |

| Benzylamine | N-benzyl-2,6-dichloro-4-(trifluoromethyl)benzamide | Introduction of a flexible benzyl group. |

| Piperidine | (2,6-dichloro-4-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone | Synthesis of amides from cyclic secondary amines. |

| Ethylenediamine | N,N'-(ethane-1,2-diyl)bis(2,6-dichloro-4-(trifluoromethyl)benzamide) | Potential for creating bidentate ligands or polymers. |

Modification of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key feature of the molecule, imparting properties such as high lipophilicity and metabolic stability. However, its transformation into other functional groups can lead to new molecular scaffolds.

Reduction of the Trifluoromethyl Group: The CF₃ group is generally robust, but under certain conditions, it can be reduced. Electrochemical methods have been shown to cleave C-F bonds. rsc.org Reductive defluorination can lead to the formation of a difluoromethyl (CF₂H) or a monofluoromethyl (CH₂F) group. The selective reduction of aromatic trifluoromethyl groups to difluoromethyl groups can be achieved through base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. researchgate.net Another approach involves the use of highly reducing photoredox catalysts to achieve partial defluorination of activated trifluoromethylaromatic substrates. nih.gov

Hydrolysis of the Trifluoromethyl Group: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a challenging transformation that typically requires harsh reaction conditions, such as strong acids at high temperatures. acs.org The stability of the C-F bond makes this conversion difficult. However, for certain substrates, this transformation can be a viable synthetic route.

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Partial Reduction | Photoredox catalysis, Hantzsch ester | Methyl 2,6-dichloro-4-(difluoromethyl)benzoate |

| Full Reduction | Strong reducing agents (e.g., LiAlH₄) under forcing conditions | Methyl 2,6-dichloro-4-methylbenzoate |

| Hydrolysis | Concentrated H₂SO₄, high temperature | 2,6-dichloroterephthalic acid monomethyl ester |

Introduction of Additional Functional Groups onto the Aromatic Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The two chloro atoms are ortho, para-directing but deactivating, while the trifluoromethyl and methyl ester groups are meta-directing and deactivating. aakash.ac.inorganicchemistrytutor.comyoutube.comyoutube.comyoutube.com

Given the substitution pattern, the positions C3 and C5 are the most likely sites for electrophilic attack. The strong deactivating nature of the trifluoromethyl and ester groups, combined with the deactivating effect of the chlorine atoms, makes the aromatic ring electron-deficient and thus, harsh reaction conditions may be required for electrophilic substitution.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce a nitro group at the C3 or C5 position. minia.edu.eg

Halogenation: Further halogenation, for example, with Br₂ and a Lewis acid catalyst like FeBr₃, would also be expected to occur at the C3 or C5 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. Therefore, the introduction of alkyl or acyl groups via this method is unlikely to be feasible.

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | Methyl 2,6-dichloro-3-nitro-4-(trifluoromethyl)benzoate |

| Bromination | Br⁺ | Methyl 3-bromo-2,6-dichloro-4-(trifluoromethyl)benzoate |

| Sulfonation | SO₃ | Methyl 2,6-dichloro-3-sulfo-4-(trifluoromethyl)benzoate |

Synthesis of Heterocyclic Compounds Incorporating the Dichlorotrifluoromethylphenyl Moiety

The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a valuable pharmacophore found in several biologically active molecules. This compound can serve as a starting material for the synthesis of heterocyclic compounds incorporating this structural unit.

One strategy involves the transformation of the methyl ester into a functional group that can participate in a cyclization reaction. For example, conversion to the corresponding hydrazide, 2,6-dichloro-4-(trifluoromethyl)benzohydrazide, would provide a precursor for the synthesis of various heterocycles, such as pyrazoles, oxadiazoles, and triazoles.

Another approach is to utilize a derivative of the parent molecule. For instance, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, which can be synthesized from the corresponding aniline, undergoes 1,3-dipolar cycloaddition reactions with alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles. nih.gov The aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline, can potentially be synthesized from the benzoic acid derivative via a Curtius or Hofmann rearrangement.

| Precursor | Reaction Partner | Heterocyclic Product |

|---|---|---|

| 2,6-dichloro-4-(trifluoromethyl)benzohydrazide | 1,3-Diketone | Pyrazole derivative |

| 2,6-dichloro-4-(trifluoromethyl)benzohydrazide | Carbon disulfide | Oxadiazole-thione derivative |

| (2-azido-1,3-dichloro-5-trifluoromethyl)benzene | Terminal alkyne | 1,2,3-Triazole derivative |

Exploration of this compound as a Versatile Synthetic Building Block

The diverse reactivity of the functional groups present in this compound underscores its utility as a versatile building block in organic synthesis. The strategic manipulation of the methyl ester, the trifluoromethyl group, and the aromatic ring allows for the construction of a wide array of complex molecules.

The synthesis of amide libraries, as detailed in section 6.1, is a straightforward approach to generate a multitude of derivatives for biological screening. Furthermore, the modification of the trifluoromethyl group can modulate the electronic and steric properties of the molecule, leading to compounds with fine-tuned characteristics.

The potential for further functionalization of the aromatic ring, although challenging, opens up possibilities for creating even more complex substitution patterns. Finally, its use as a precursor for heterocyclic synthesis highlights its role in the construction of key structural motifs in medicinal and agricultural chemistry. The combination of these derivatization strategies makes this compound a valuable and highly adaptable starting material for the synthesis of novel chemical entities.

Environmental Chemical Pathways and Degradation Studies

Abiotic Degradation Mechanisms in Environmental Matrices

The primary mechanism of photolytic degradation is expected to involve the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule to a higher energy state. This excitation can result in several degradation pathways:

Homolytic Cleavage of the Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is known to be susceptible to photolytic cleavage, leading to the formation of a dichlorophenyl radical and a chlorine radical. This is a common pathway for many chlorinated aromatic compounds. The resulting radicals are highly reactive and can participate in a variety of secondary reactions, including hydrogen abstraction from surrounding solvent molecules (e.g., water) or reactions with dissolved oxygen.

Homolytic Cleavage of the Carbon-Trifluoromethyl (C-CF3) Bond: The C-CF3 bond is generally stronger than the C-Cl bond; however, photolysis can still induce its cleavage, particularly with higher energy UV radiation. This would generate a trifluoromethyl radical and a dichlorobenzoate radical. The generation of trifluoromethyl radicals from aromatic sulfonate esters upon photoexcitation has been demonstrated, suggesting the possibility of a similar pathway for this compound.

Photo-hydrolysis of the Ester Group: UV radiation can also accelerate the hydrolysis of the methyl ester group, leading to the formation of 2,6-dichloro-4-(trifluoromethyl)benzoic acid and methanol. This process may occur through the excited state of the molecule, which can be more susceptible to nucleophilic attack by water.

Ring Opening and Mineralization: Subsequent reactions of the initial radical species can lead to the opening of the aromatic ring and, under favorable conditions (e.g., in the presence of sufficient oxygen and other reactive species), eventual mineralization to carbon dioxide, water, and inorganic halides.

The kinetics of these photolytic degradation processes are expected to be influenced by several environmental factors, including the intensity and wavelength of the incident light, the presence of photosensitizers (e.g., dissolved organic matter), and the chemical composition of the environmental matrix (e.g., pH, presence of radical scavengers). Due to the presence of multiple chromophores, the degradation is likely to follow pseudo-first-order kinetics.

Table 7.1: Plausible Photolytic Degradation Pathways and Intermediates

| Pathway | Initial Step | Key Intermediates |

| Reductive Dechlorination | Homolytic cleavage of a C-Cl bond | 2-chloro-4-(trifluoromethyl)benzoate radical, chlorine radical |

| Trifluoromethyl Group Cleavage | Homolytic cleavage of the C-CF3 bond | 2,6-dichlorobenzoate radical, trifluoromethyl radical |

| Photo-hydrolysis | Nucleophilic attack by water on the excited ester carbonyl | 2,6-dichloro-4-(trifluoromethyl)benzoic acid, methanol |

| Ring Cleavage | Reaction of radical intermediates with oxygen leading to ring opening | Various aliphatic acids and smaller organic fragments |

The hydrolytic stability of Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is predicted to be high, primarily due to the steric hindrance imposed by the two chlorine atoms in the ortho positions relative to the methyl ester group. Hydrolysis of esters can occur under both acidic and basic conditions, but the rate is significantly influenced by the molecular structure.

The presence of bulky substituents in the ortho positions of the benzene (B151609) ring physically obstructs the approach of nucleophiles, such as water or hydroxide (B78521) ions, to the electrophilic carbonyl carbon of the ester group. This steric hindrance raises the activation energy of the hydrolysis reaction, thereby slowing it down considerably. Studies on the hydrolysis of other ortho-disubstituted benzoates have consistently shown a marked decrease in reaction rates compared to their unsubstituted or meta-/para-substituted counterparts. For instance, the hydrolysis of methyl 2,6-dimethylbenzoate (B1233830) is significantly slower than that of methyl benzoate (B1203000). A similar, if not more pronounced, effect is expected for this compound due to the larger van der Waals radius of chlorine atoms compared to methyl groups.

The electronic effects of the substituents also play a role. The chlorine and trifluoromethyl groups are both electron-withdrawing, which would typically make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, in this case, the steric hindrance from the two ortho-chloro groups is the dominant factor, overriding the electronic effects.

While specific kinetic data for the hydrolysis of this compound are not available in the literature, a qualitative comparison of expected hydrolysis rates based on the principles of steric hindrance can be made.

Table 7.2: Qualitative Comparison of Expected Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Compound | Substitution Pattern | Expected Relative Hydrolysis Rate | Primary Influencing Factor |

| Methyl Benzoate | Unsubstituted | High | Unhindered access to carbonyl |

| Methyl 4-chlorobenzoate | Para-substituted | Moderate | Electronic effect (electron-withdrawing) |

| Methyl 2-chlorobenzoate | Ortho-substituted | Low | Steric hindrance |

| This compound | Ortho-disubstituted, Para-substituted | Very Low | Severe steric hindrance from two ortho-substituents |

Given this high hydrolytic stability, this compound is expected to persist in aqueous environments for extended periods in the absence of other degradation pathways such as photolysis or microbial action.

Biotransformation Pathways by Microorganisms (focus on enzymatic and metabolic mechanisms)

The biotransformation of this compound by microorganisms is a critical pathway for its degradation in the environment. While specific studies on this compound are scarce, the metabolic pathways for structurally similar chlorinated and fluorinated aromatic compounds can be used to infer its likely fate. The biotransformation is expected to proceed in a stepwise manner, initiated by the hydrolysis of the ester linkage, followed by the degradation of the resulting aromatic acid.

The initial step in the microbial metabolism of this compound is likely the enzymatic hydrolysis of the methyl ester group by non-specific esterases, yielding 2,6-dichloro-4-(trifluoromethyl)benzoic acid and methanol. This reaction is a common initial step in the degradation of many xenobiotic esters.

The subsequent degradation of 2,6-dichloro-4-(trifluoromethyl)benzoic acid can proceed through different pathways depending on the microbial species and the environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions , the degradation is likely initiated by dioxygenase enzymes. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate. This is a key step in destabilizing the aromatic ring, making it susceptible to cleavage. For chlorinated benzoates, this often involves the formation of a chlorocatechol. In the case of 2,6-dichloro-4-(trifluoromethyl)benzoic acid, a plausible intermediate would be a dichlorinated and trifluoromethylated catechol. Following ring cleavage by another dioxygenase, the resulting aliphatic intermediates are further metabolized through central metabolic pathways. Dehalogenation can occur either before or after ring cleavage, often catalyzed by specific dehalogenases.

Under anaerobic conditions , the primary degradation mechanism is reductive dechlorination. In this process, the chlorine substituents are removed from the aromatic ring, with the halogenated compound serving as an electron acceptor. This is a stepwise process, with the removal of one chlorine atom at a time, leading to the formation of less chlorinated benzoic acid derivatives. The trifluoromethyl group is generally more resistant to reductive defluorination than the chloro groups are to reductive dechlorination. The resulting dechlorinated benzoate can then be degraded further through fermentation or other anaerobic respiratory processes.

The trifluoromethyl group presents a significant challenge for microbial degradation due to the high strength of the carbon-fluorine bonds. However, some microorganisms have been shown to be capable of transforming trifluoromethylated compounds, often through hydrolytic or oxidative mechanisms that can lead to the formation of a carboxylic acid group and fluoride (B91410) ions.

Table 7.3: Plausible Biotransformation Pathways and Key Enzymes

| Condition | Initial Step (Enzyme) | Key Intermediates | Subsequent Steps (Enzymes) |

| Aerobic | Ester hydrolysis (Esterase) | 2,6-dichloro-4-(trifluoromethyl)benzoic acid | Dihydroxylation (Dioxygenase), Ring Cleavage (Dioxygenase), Dehalogenation (Dehalogenase) |

| Anaerobic | Ester hydrolysis (Esterase) | 2,6-dichloro-4-(trifluoromethyl)benzoic acid | Reductive Dechlorination (Dehalogenase), Aromatic Ring Degradation |

Modeling Environmental Fate and Persistence from a Chemical Perspective

Modeling the environmental fate and persistence of this compound is essential for assessing its potential environmental impact. From a chemical perspective, its fate is governed by its physicochemical properties and its susceptibility to various degradation processes. Multimedia environmental fate models, such as the fugacity-based models (e.g., EQC, BETR Global), can be used to predict its distribution and persistence in different environmental compartments (air, water, soil, sediment).

The key chemical properties influencing its environmental fate include:

Vapor Pressure: This determines its partitioning between the atmosphere and condensed phases.

Water Solubility: This affects its concentration in aquatic systems and its potential for leaching through soil.

Octanol-Water Partition Coefficient (Kow): This indicates its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment.

Henry's Law Constant: This describes its partitioning between air and water.

Based on its structure, this compound is expected to have low water solubility and a relatively high Kow, suggesting a tendency to partition to organic-rich phases like soil and sediment.

The persistence of this compound is a function of its resistance to abiotic and biotic degradation. As discussed in the previous sections, the ortho-dichloro substitution pattern imparts high hydrolytic stability. The presence of the trifluoromethyl group is also known to increase the persistence of aromatic compounds due to the high strength of the C-F bonds, making them resistant to both chemical and biological degradation.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the degradation half-lives of the compound in various environmental compartments. These models use the molecular structure to predict reactivity and biodegradability. For this compound, QSAR models would likely predict a long half-life in water and soil due to the presence of the recalcitrant trifluoromethyl group and the sterically hindering chlorine atoms.

Table 7.4: Predicted Environmental Behavior Based on Chemical Structure

| Environmental Process | Predicted Behavior | Rationale |

| Volatilization | Moderate to low | The molecular weight and presence of polar groups will limit volatility. |

| Adsorption to Soil/Sediment | High | The hydrophobic nature of the molecule, indicated by the likely high Kow, will lead to strong sorption to organic matter. |

| Bioaccumulation | High potential | The high Kow suggests that the compound is likely to accumulate in the fatty tissues of organisms. |

| Persistence | High | High hydrolytic stability, and the presence of chloro and trifluoromethyl groups which are resistant to degradation, contribute to its expected long environmental half-life. |

Analytical Method Development for Environmental Monitoring of the Compound (focus on advanced chemical detection and quantification techniques)

The development of sensitive and selective analytical methods is crucial for the environmental monitoring of this compound. Due to its expected low concentrations in environmental matrices and the complexity of these samples, advanced analytical techniques are required for its detection and quantification.

Sample Preparation: The first step in the analysis is the extraction of the target compound from the environmental matrix (e.g., water, soil, sediment). For water samples, solid-phase extraction (SPE) is a commonly used technique that allows for the pre-concentration of the analyte and the removal of interfering substances. For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction can be employed to efficiently extract the compound.

Chromatographic Separation: Following extraction, the compound is typically separated from other components of the sample using chromatography. Gas chromatography (GC) and liquid chromatography (LC) are the most suitable techniques. Given the compound's likely volatility, GC could be a viable option. However, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offers high separation efficiency and is well-suited for the analysis of a wide range of organic contaminants.

Detection and Quantification: Mass spectrometry (MS) is the preferred detection technique due to its high sensitivity and selectivity. When coupled with GC or LC, it allows for the unambiguous identification and quantification of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is separated based on its boiling point and then detected by the mass spectrometer. This technique can provide structural information and is highly sensitive.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of trace organic contaminants. It involves the separation of the compound by LC, followed by its detection using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides excellent selectivity and sensitivity, allowing for the quantification of the compound at very low levels, even in complex matrices.

Table 7.5: Advanced Analytical Techniques for the Determination of this compound

| Analytical Step | Technique | Description |

| Sample Extraction (Water) | Solid-Phase Extraction (SPE) | The water sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. |

| Sample Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE) | The sample is extracted with a solvent at elevated temperature and pressure, which improves extraction efficiency. |

| Separation | Gas Chromatography (GC) or Liquid Chromatography (LC) | The extracted sample is injected into the chromatograph, where the target compound is separated from other components based on its physicochemical properties. |

| Detection and Quantification | Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) | The separated compound is ionized and its mass-to-charge ratio is measured. MS/MS provides enhanced selectivity by monitoring specific fragment ions of the target analyte. |

Advanced Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural features of methyl 2,6-dichloro-4-(trifluoromethyl)benzoate make it a valuable intermediate for the construction of intricate molecular architectures. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms significantly influences the reactivity of the aromatic ring and the ester functionality.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-4-(trifluoromethyl)benzoic acid, providing a handle for a wide range of chemical transformations. This acid can be converted into an acid chloride, which is a highly reactive species for acylation reactions, enabling the formation of amides, esters, and ketones. The steric hindrance provided by the two ortho-chloro substituents can influence the regioselectivity of reactions involving the carboxylate group, offering a degree of control in complex syntheses.

Furthermore, the chlorine atoms on the aromatic ring can be subjected to nucleophilic aromatic substitution reactions, although the deactivating effect of the trifluoromethyl and carboxylate groups makes these reactions challenging. However, under specific conditions with highly activated nucleophiles or through metal-catalyzed cross-coupling reactions, these chlorine atoms can be replaced, allowing for the introduction of new functional groups and the elaboration of the molecular scaffold.

Key Synthetic Transformations:

| Transformation | Reagents/Conditions | Product Type |

| Ester Hydrolysis | Aqueous acid or base | Carboxylic acid |

| Amide Formation | Amine, coupling agent or via acid chloride | Amide |

| Cross-Coupling | Palladium or copper catalysts, boronic acids, etc. | Biaryls, substituted aromatics |

Applications in Specialty Chemical Development

The trifluoromethyl group is a key pharmacophore and agrochemical toxophore due to its high lipophilicity, metabolic stability, and strong electron-withdrawing character. Consequently, molecules containing this moiety are extensively explored in the development of new bioactive compounds.

While direct evidence for the use of this compound in marketed products is limited in publicly available literature, its structural similarity to known precursors for agrochemicals is significant. For instance, the corresponding aniline, 2,6-dichloro-4-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of the broad-spectrum insecticide Fipronil. google.comsci-hub.se This suggests that the benzoic acid derivative could serve as a precursor for novel pesticides or herbicides with similar modes of action. The synthesis of 2,6-dichloro-4-trifluoromethyl-aniline often starts from p-chlorobenzotrifluoride, which undergoes chlorination and subsequent ammonolysis. google.com A similar synthetic logic could be applied to generate the benzoic acid moiety.

In medicinal chemistry, the 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold can be incorporated into drug candidates to enhance their binding affinity, metabolic stability, and cell permeability. The steric bulk of the ortho-chlorine atoms can enforce specific conformations, which can be crucial for selective binding to biological targets. The synthesis of various trifluoromethyl-containing benzamide (B126) derivatives as potential therapeutic agents highlights the importance of this class of compounds in pharmaceutical research.

Potential in Polymer Chemistry and Functional Material Design

The application of this compound in polymer chemistry and functional material design is a developing area of research. The high thermal and chemical stability often associated with fluorinated compounds makes this molecule an attractive candidate for incorporation into high-performance polymers.

One potential route involves the conversion of the methyl ester to other functional groups that are amenable to polymerization. For example, hydrolysis to the carboxylic acid and subsequent conversion to an acid chloride could enable its use as a monomer in the synthesis of polyesters or polyamides. The resulting polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties due to the presence of the trifluoromethyl group.

Furthermore, the dichlorinated aromatic ring could be a platform for creating functional materials with unique electronic properties. For instance, derivatization through cross-coupling reactions could lead to the synthesis of novel conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent polarity and stability of the C-F bonds could also be exploited in the design of functional liquid crystals or materials with specific surface properties.

Development of Novel Catalytic Systems Incorporating Derivatives of this compound

While not extensively reported, derivatives of this compound hold promise for the development of novel catalytic systems. The corresponding carboxylic acid could serve as a ligand for metal centers, creating metal-organic frameworks (MOFs) or discrete coordination complexes with catalytic activity.

The electron-withdrawing nature of the trifluoromethyl and chloro substituents would modulate the electronic properties of the metal center, potentially influencing its catalytic activity and selectivity. The steric bulk of the ortho-chlorine atoms could also create a specific chiral environment around the metal center if the ligand is appropriately designed, leading to applications in asymmetric catalysis.

For example, phosphine (B1218219) ligands derived from the 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold could be synthesized and employed in transition-metal-catalyzed cross-coupling reactions. The electronic and steric properties of such ligands would be distinct from commonly used phosphines, potentially leading to improved catalytic performance for specific transformations. The development of such specialized ligands and catalysts remains an area with significant potential for future research.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly substituted aromatic compounds such as Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate often involves multi-step processes with carefully controlled reaction conditions. Traditional batch production methods can be limited by issues of heat and mass transfer, scalability, and safety, particularly for exothermic reactions or when handling hazardous reagents.

Flow chemistry , or continuous-flow synthesis, offers a promising alternative by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. For the synthesis of halogenated benzoates, flow chemistry can facilitate challenging reactions, such as nitration or diazotization of precursors, with greater efficiency and safety compared to batch processes. researchgate.net The ability to precisely control temperature and residence time in a flow reactor can minimize the formation of byproducts, which is a common challenge in the synthesis of polysubstituted aromatics.

Automated synthesis platforms are revolutionizing chemical research and development by enabling the rapid and systematic exploration of reaction conditions and the synthesis of compound libraries. These platforms, which often integrate robotic liquid handlers and analytical instrumentation, can perform numerous experiments in parallel with high precision. For the synthesis of this compound and its derivatives, automated platforms can be employed to screen various catalysts, solvents, and reaction conditions to identify optimal synthesis protocols. This high-throughput approach can significantly accelerate process development and the discovery of novel derivatives with desired properties. Recent advancements have demonstrated the automated synthesis of 11C-labeled carboxylic acids and esters, showcasing the potential for producing complex molecules with high efficiency. nih.govnih.gov

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, better control over reaction parameters, potential for higher yields and purity, and easier scalability. rsc.org |

| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput synthesis of derivatives, and accelerated discovery of new chemical entities. chemrxiv.org |

Sustainable Synthesis Approaches for Halogenated Aromatics

The synthesis of halogenated aromatic compounds traditionally relies on methods that can generate significant amounts of hazardous waste and consume substantial energy. There is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes.

Green chemistry principles are being increasingly applied to the synthesis of trifluoromethylated aromatic compounds. This includes the use of greener solvents, alternative energy sources like mechanochemistry, and the development of catalytic systems that minimize waste. For instance, mechanochemical methods supported by nanocellulose have been developed for the trifluoromethylation of aromatic amines, offering a transition-metal-free and solvent-free approach. acs.org While not directly applied to this compound, such methodologies suggest future directions for the sustainable synthesis of this and related compounds.

The development of catalytic methods that avoid stoichiometric reagents is another key area of sustainable synthesis. For example, processes that utilize catalytic amounts of Lewis acids for chlorination steps can be more environmentally benign than those requiring large quantities of mineral acids. Research into the direct trifluoromethylation of aromatic compounds using more readily available and less hazardous reagents is also an active area of investigation. google.com

High-Throughput Screening for Novel Chemical Transformations and Derivatizations

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing existing ones. By rapidly evaluating a large number of experimental parameters, HTS can identify novel transformations and ideal conditions for the derivatization of complex molecules like this compound. youtube.comyoutube.com

The application of HTS in the pharmaceutical and agrochemical industries has demonstrated its ability to significantly shorten development timelines. nih.gov For this compound, HTS could be used to screen for new coupling partners in cross-coupling reactions, explore a wide range of catalysts for functional group transformations, and identify conditions for selective derivatization of the aromatic ring. This would enable the rapid generation of a library of novel compounds for biological screening or materials science applications.

| Screening Parameter | Potential Application for this compound |

| Catalyst Screening | Identification of more efficient and selective catalysts for synthesis and derivatization. |

| Solvent Screening | Optimization of reaction media for improved yield, selectivity, and sustainability. researchgate.net |

| Reagent Screening | Discovery of new reaction partners for novel derivatizations. |

| Condition Optimization | Fine-tuning of temperature, pressure, and concentration for optimal reaction performance. |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ characterization techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reactors to track the concentration of reactants, intermediates, and products over time. This data is invaluable for identifying reaction intermediates, determining reaction kinetics, and understanding the influence of various parameters on the reaction outcome. For the synthesis of this compound, in-situ monitoring of the esterification of the corresponding dichlorobenzoic acid could provide crucial information for optimizing reaction times and improving yields. researchgate.net

Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. While this compound itself is achiral, its derivatives can possess stereogenic centers. The development of stereoselective synthetic pathways to access chiral derivatives is a significant area of research.

The steric hindrance imposed by the two chlorine atoms in the 2 and 6 positions of the benzoic acid precursor presents challenges for stereoselective transformations. However, recent advances in asymmetric catalysis offer potential solutions. For example, chiral catalysts could be employed in reactions that introduce a chiral substituent onto the aromatic ring or modify the ester group to create a chiral center. The study of reaction mechanisms in 2,6-disubstituted benzoic acid derivatives can provide insights into how to overcome steric hindrance and achieve high levels of stereocontrol. amanote.com

常见问题

Basic: What are the optimal synthetic routes for preparing Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate, and how can yield be maximized?

Methodological Answer:

The esterification of 2,6-dichloro-4-(trifluoromethyl)benzoic acid (CAS 189338-32-7) with methanol under acidic catalysis is a primary route. Key parameters include:

- Catalyst choice : Concentrated H₂SO₄ or HCl gas for protonation.

- Solvent selection : Excess methanol acts as both solvent and reactant.

- Temperature : Reflux conditions (60–70°C) to drive equilibrium.

Yield optimization involves monitoring reaction completion via TLC (hexane:ethyl acetate, 4:1) and quenching with NaHCO₃ to neutralize residual acid. Purity is enhanced via recrystallization in methanol/water .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Absence of carboxylic acid proton (δ 10–12 ppm) confirms esterification. Trifluoromethyl (CF₃) groups appear as quartets (¹³C NMR, δ ~120 ppm).

- LC-MS : Molecular ion peak at m/z 259.01 ([M+H]⁺) with chlorine isotope patterns (3:1 for Cl₂).

- X-ray crystallography : Resolves steric clashes from 2,6-dichloro substituents and CF₃ group orientation .

Advanced: How do steric and electronic effects of the 2,6-dichloro and CF₃ groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric hindrance : The 2,6-dichloro substituents block electrophilic aromatic substitution at the para position, directing reactions to the meta-CF₃ group.

- Electronic effects : CF₃ is strongly electron-withdrawing, activating the ring for nucleophilic attack but deactivating it for electrophilic substitution. Computational studies (DFT) quantify these effects via Hammett σₚ constants (σₚ(CF₃) ≈ 0.54) .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Contradictions often arise from:

- Catalyst variability : Pd(PPh₃)₄ vs. CuI in Ullmann couplings.

- Solvent polarity : DMF (high polarity) vs. toluene (low polarity) affects intermediate stability.

- Reaction monitoring : Use in-situ FTIR to track intermediate formation.

A systematic Design of Experiments (DoE) approach, varying temperature, catalyst loading, and solvent, can identify optimal conditions .

Advanced: What experimental designs assess the hydrolytic stability of this ester under physiological conditions?

Methodological Answer:

- pH-dependent hydrolysis : Incubate in buffers (pH 2–9) at 37°C. Monitor via HPLC for benzoic acid release.

- Enzymatic assays : Use esterases (e.g., porcine liver esterase) to simulate metabolic breakdown.

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order rate constants. Stability is typically highest at pH 5–6 due to reduced nucleophilic attack .

Basic: What are the key spectral signatures in NMR for distinguishing this compound from its carboxylic acid precursor?

Methodological Answer:

- ¹H NMR : Methyl ester protons appear as a singlet at δ 3.8–3.9 ppm. The absence of a broad carboxylic acid proton (δ 10–12 ppm) confirms esterification.

- ¹⁹F NMR : CF₃ groups show a singlet at δ -62 to -64 ppm. Chlorine substituents do not split fluorine signals due to symmetry .

Advanced: How is this compound utilized in synthesizing heterocyclic compounds, and what regioselectivity challenges arise?

Methodological Answer:

The ester serves as a precursor for:

- Pyridine derivatives : Via nucleophilic displacement of chloride with ammonia/amines. Regioselectivity is controlled by CF₃’s electron-withdrawing effect, favoring substitution at the 4-position.

- Pyrrole systems : Cyclization with acetylenedicarboxylates under Sonogashira conditions. Steric hindrance from 2,6-dichloro groups limits coupling to the CF₃-adjacent position .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。